molecular formula C15H18F3NO3 B15360848 Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate

Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate

Cat. No.: B15360848
M. Wt: 317.30 g/mol
InChI Key: UDQWYZKZYOOGPL-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a trifluoromethyl group, and a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl N-methyl-N-[6-(methylamino)hexyl]carbamate: This compound shares the tert-butyl carbamate moiety but has a different aromatic system.

  • Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate: This compound has a similar structure but lacks the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can influence its reactivity and biological activity.

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Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]carbamate

InChI

InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19(4)11-8-21-12-7-9(15(16,17)18)5-6-10(11)12/h5-7,11H,8H2,1-4H3

InChI Key

UDQWYZKZYOOGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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